6-Chloro-1-nitroanthracene-9,10-dione
Description
Overview of Anthracene-9,10-dione Core Chemistry
The foundation of 6-Chloro-1-nitroanthracene-9,10-dione is the anthracene-9,10-dione molecule, commonly known as anthraquinone (B42736). This aromatic organic compound consists of three fused benzene (B151609) rings with two ketone groups at positions 9 and 10 on the central ring. wikipedia.org This core structure is a planar, yellow, crystalline solid that is poorly soluble in water but soluble in various hot organic solvents. wikipedia.org
The chemistry of the anthraquinone core is rich and varied. It can undergo reversible redox reactions, where the ketone groups are reduced to form hydroquinones, such as 9,10-dihydroxyanthracene. This property is fundamental to its role as a redox catalyst in industrial processes like papermaking. wikipedia.org Furthermore, the aromatic rings of the anthraquinone system can undergo electrophilic substitution reactions, including nitration and halogenation, allowing for the synthesis of a wide array of derivatives. smolecule.com The positions on the outer rings (alpha positions: 1, 4, 5, 8 and beta positions: 2, 3, 6, 7) exhibit different reactivities, which can be exploited to create specific isomers.
Significance of Halogen and Nitro Substitutions in Aromatic Systems
The introduction of halogen and nitro functional groups onto an aromatic ring significantly alters its electronic properties and chemical reactivity.
Halogen Substituents (e.g., Chloro-) : The chlorine atom is an electronegative group that withdraws electron density from the aromatic ring through the sigma bond (an inductive effect). This withdrawal deactivates the ring, making it less reactive toward electrophilic attack compared to unsubstituted benzene. However, the chlorine atom also possesses lone pairs of electrons that can be donated to the ring through resonance (a mesomeric effect). This resonance effect directs incoming electrophiles to the ortho and para positions relative to the halogen. Because the inductive effect is stronger than the resonance effect, halogens are classified as deactivating, ortho-, para-directors. libretexts.org
Nitro Substituents (NO₂) : The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. This strong deactivation makes the aromatic ring significantly less susceptible to further electrophilic substitution. The nitro group directs incoming electrophiles to the meta position. libretexts.org The presence of a nitro group is crucial in the synthesis of many industrial intermediates, particularly for dyes and pharmaceuticals, as it can be readily reduced to form an amino group (NH₂), which provides a point for further chemical modification. google.com
Contextualization of this compound within Substituted Anthraquinones
This compound is a member of the vast family of substituted anthraquinones. These derivatives are of significant interest due to their wide range of applications, driven by the diverse physical and chemical properties imparted by their functional groups. They are fundamentally important as intermediates in the synthesis of dyes and pigments. smolecule.comnih.gov For instance, aminoanthraquinones, often derived from the reduction of nitroanthraquinones, are precursors to a variety of brightly colored and stable dyes. google.comnih.gov
The specific substitution pattern of this compound, with an electron-withdrawing chloro group on one ring and a strongly electron-withdrawing nitro group on the other, creates a molecule with distinct reactivity at several sites. The nitro group can be reduced to an amine, and the chloro group can potentially be replaced via nucleophilic aromatic substitution, making this compound a versatile intermediate for creating more complex, polyfunctional anthraquinone derivatives for use in materials science and medicinal chemistry. smolecule.comresearchgate.net
Chemical and Physical Properties of this compound
The specific properties of this compound are dictated by its molecular structure.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 54946-56-4 |
| Molecular Formula | C₁₄H₆ClNO₄ |
| Molecular Weight | 287.66 g/mol |
| Appearance | Inferred to be a crystalline solid |
| Solubility | Inferred to have low solubility in water and higher solubility in organic solvents |
Synthesis and Reactions
The synthesis of this compound typically involves electrophilic aromatic substitution on a pre-existing anthraquinone derivative.
A plausible and common synthetic route is the nitration of 2-chloroanthraquinone (B1664062). In this reaction, 2-chloroanthraquinone is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). sci-hub.se
The directing effects of the substituents on the 2-chloroanthraquinone starting material guide the position of the incoming nitro group. The chloro group is an ortho-, para-director, while the deactivating effect of the quinone carbonyls primarily directs substitution to the other ring. This leads to the nitration occurring on the unsubstituted ring, predominantly at the alpha-positions (1 and 4). Therefore, the reaction yields a mixture of isomers, including the desired this compound (also named 2-chloro-5-nitroanthraquinone) and 7-chloro-1-nitroanthracene-9,10-dione (B13128372) (also named 2-chloro-8-nitroanthraquinone). researchgate.net
The primary reactions that this compound undergoes involve its two functional groups:
Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (NH₂) using various reducing agents, such as sodium sulfide (B99878) or catalytic hydrogenation. This reaction transforms the compound into 1-amino-6-chloroanthraquinone (B13138062), a valuable intermediate for dye synthesis. google.com
Nucleophilic Aromatic Substitution : The chlorine atom on the anthraquinone ring can be displaced by strong nucleophiles. This reaction is often challenging on aromatic rings unless activated by strong electron-withdrawing groups. The presence of the nitro and quinone functionalities enhances the electrophilicity of the carbon backbone, facilitating such substitutions under specific conditions.
Research and Applications
This compound is primarily of interest as a synthetic intermediate in chemical research and industry, particularly for the production of colorants.
Intermediate in Dye Synthesis : The most significant application of this compound is as a precursor for anthraquinone-based dyes. Following the reduction of the nitro group to an amine, the resulting 1-amino-6-chloroanthraquinone can undergo further reactions. The amino group acts as a powerful auxochrome, essential for the color properties of the dye, while the chloro group can be a site for subsequent reactions to build larger, more complex dye structures or to attach groups that improve fabric affinity. nih.govgoogle.com
Precursor for Biologically Active Molecules : The anthraquinone scaffold is present in a number of compounds with interesting biological activities. While research on this compound itself is limited, its derivatives, such as the corresponding aminoanthraquinones, are part of a class of compounds investigated for a range of therapeutic applications. nih.gov The ability to functionalize the molecule at both the nitro and chloro positions makes it a potentially useful building block for creating libraries of novel compounds for biological screening.
Properties
CAS No. |
54946-56-4 |
|---|---|
Molecular Formula |
C14H6ClNO4 |
Molecular Weight |
287.65 g/mol |
IUPAC Name |
6-chloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-7-4-5-8-10(6-7)13(17)9-2-1-3-11(16(19)20)12(9)14(8)18/h1-6H |
InChI Key |
WSEZCFGGGXRVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 6 Chloro 1 Nitroanthracene 9,10 Dione
Theoretical and Experimental Investigations of Reaction Pathways
While direct experimental data on the reaction pathways of 6-Chloro-1-nitroanthracene-9,10-dione is limited, theoretical studies on analogous compounds offer significant insights into its likely chemical behavior.
Oxidation Mechanisms and Kinetics in Gas-Phase Transformations
The gas-phase chemistry of this compound is of interest, particularly in the context of atmospheric transformations. Lacking direct studies, the reaction mechanisms of similar molecules, such as other nitro-PAHs, with atmospheric oxidants can be considered. For instance, the reaction of anthracene (B1667546) with nitrogen dioxide (NO2) on particle surfaces has been shown to produce 9,10-anthraquinone and 9-nitroanthracene (B110200), with reaction rates influenced by relative humidity. nih.gov
The nitrate (B79036) radical (NO3) is a key atmospheric oxidant during nighttime. While no specific studies on its reaction with this compound were found, the reactions of NO3 with other PAHs are well-documented. nih.gov These reactions are believed to contribute to the atmospheric degradation of PAHs. nih.gov
In the photochemical reactions of related 9-nitroanthracene molecules, the process is initiated by the absorption of light, leading to the formation of an excited singlet state, which then transitions to an excited triplet state. nih.gov A key intermediate is a nitrite (B80452), formed through the rearrangement of the nitro group. nih.gov This nitrite then decomposes into a nitric oxide (NO) radical and a phenoxy radical. nih.gov The phenoxy radical can rearrange to a more stable carbon-centered radical on the anthracene ring, which then reacts with the NO radical to form a nitroso ketone. nih.gov This nitroso ketone is often unstable and can further transform into an anthraquinone (B42736). nih.gov
For photochemical reactions of 9-nitroanthracene-like molecules, the initial light absorption and subsequent rearrangement of the nitro group to a nitrite are critical steps. nih.gov The stability of the resulting nitroso ketone intermediate can influence the final product distribution. nih.gov In some cases, this intermediate is stable enough to be isolated, while in others, it readily converts to the corresponding anthraquinone. nih.gov
Unimolecular Decompositions and Bond Cleavage Processes
The unimolecular decomposition of this compound is another area where direct research is absent. However, studies on the photochemistry of similar 9-nitroanthracene derivatives indicate that upon photoexcitation, the molecule can undergo N–O bond cleavage within the nitro group (after rearrangement to a nitrite), leading to the formation of radical species. nih.gov This bond cleavage is a critical step in the photochemical transformation of these compounds. nih.gov
Photochemical Reactivity Studies
The photochemical behavior of nitro-PAHs is a significant area of study due to their presence in the atmosphere and the role of sunlight in their transformation. The photochemical reaction mechanism for nitro-PAHs is proposed to be dependent on the orientation of the nitro group relative to the aromatic rings. nih.gov For 9-nitroanthracene-like molecules, the nitro group is often forced into a perpendicular orientation due to steric hindrance, which influences its reactivity. nih.gov
Upon irradiation with light, these molecules can undergo a nitro-to-nitrite rearrangement. nih.gov This is followed by the breaking of the N–O bond, producing a nitric oxide radical and a phenoxy radical. nih.gov The subsequent reactions of these radicals lead to the formation of products such as nitroso ketones and anthraquinones. nih.gov For example, the photolysis of 9-methyl-10-nitroanthracene (B1615634) in chloroform (B151607) was monitored over time, showing the disappearance of the starting material and the appearance of 9-methyl-9-nitrosoanthracen-10-one and 9,10-anthraquinone. nih.gov Interestingly, the formation of 9,10-anthraquinone was observed even under oxygen-free conditions, suggesting an oxygen-independent pathway for its formation from the nitroso ketone intermediate. nih.gov
| Time (minutes) | 9-methyl-10-nitroanthracene | 9-methyl-9-nitrosoanthracen-10-one | 9,10-anthraquinone |
| 0 | Present | Absent | Absent |
| 15 | Decreased | Appeared | Appeared |
| 30 | Further Decreased | Increased | Increased |
| 45 | Majority Disappeared | Present | Present |
| 60 | Completely Gone | Present | Present |
This interactive data table is based on the qualitative description of experimental results from a study on a related compound and is for illustrative purposes.
Photolysis Mechanisms of Nitroanthracene Derivatives
The photochemistry of nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs), including nitroanthracene derivatives, is largely governed by the orientation of the nitro group relative to the aromatic rings. nih.gov In molecules like 9-nitroanthracene, steric hindrance from adjacent peri-hydrogens forces the nitro group into a perpendicular orientation. nih.gov This specific conformation is crucial for the characteristic photochemical reaction pathway. nih.gov
Upon absorption of light energy, the molecule is excited from its ground state to an excited singlet state. nih.govacs.org It then undergoes intersystem crossing to a more stable excited triplet state. nih.gov The primary photochemical event for nitroanthracenes is a nitro-to-nitrite rearrangement, which is believed to occur from a higher excited triplet state with nπ* character. nih.govrsc.orgresearchgate.net This rearrangement forms an unstable anthryl nitrite intermediate. rsc.orgresearchgate.net
The subsequent step involves the cleavage of the fragile O–NO bond in the nitrite intermediate. nih.govresearchgate.net This homolytic cleavage results in the formation of two radical species: an anthryloxy radical and a nitrogen(II) oxide radical (NO•). rsc.orgresearchgate.netrsc.org The entire process, from light absorption to radical formation, occurs on an ultrafast timescale, often within a few picoseconds. acs.org The generation of these radical intermediates is the pivotal step that leads to the various photoproducts observed. researchgate.net
Table 1: Key Steps in the Photolysis of Nitroanthracene Derivatives
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Photoexcitation | Absorption of UV light promotes the molecule to an excited singlet state, followed by intersystem crossing to an excited triplet state. | Excited Triplet State [3XNA(T1)] |
| 2. Nitro-Nitrite Rearrangement | The excited nitro group rearranges to form an unstable nitrite ester. | Anthryl Nitrite |
| 3. O-NO Bond Cleavage | The weak oxygen-nitrogen bond in the nitrite intermediate breaks, yielding two radical species. | Anthryloxy Radical (XAO•) + Nitrogen(II) Oxide (NO•) |
Nitro Group Rearrangements and Product Formation
Following the formation of the anthryloxy and nitrogen(II) oxide radicals, a series of rearrangements and reactions occur to yield stable products. The anthryloxy radical can rearrange, positioning the radical center onto the carbon skeleton of the anthracene core. nih.gov The highly reactive NO• radical then recombines with this carbon-centered radical. nih.gov
In the case of 9-nitroanthracene derivatives, this recombination typically happens at the opposite side of the initial nitro group's position, leading to the formation of a nitroso ketone intermediate. nih.gov For instance, photolysis of 9-methyl-10-nitroanthracene produces 9-methyl-9-nitroso-anthracene-10-one. nih.gov Research has confirmed that for 10-chloro substituted 9-nitroanthracenes, a similar nitroso ketone intermediate is observed. nih.gov
These nitroso ketone intermediates are often unstable and can undergo further transformations. nih.gov Prolonged irradiation or decomposition can lead to the formation of the corresponding anthraquinone as the major final product. nih.gov For example, 9-nitroanthracene's photolysis ultimately yields 9,10-anthraquinone. nih.gov In alcoholic solvents like ethanol, the anthryloxy radical can also abstract a hydrogen atom to form anthrols. rsc.orgrsc.org
Nucleophilic and Electrophilic Substitution Reactions on the Anthraquinone Core
The reactivity of the this compound core towards substitution reactions is heavily influenced by the two electron-withdrawing quinone carbonyl groups. These groups deactivate the aromatic rings for electrophilic aromatic substitution (EAS) but activate them for nucleophilic aromatic substitution (NAS).
Nucleophilic Substitution: The anthraquinone skeleton is susceptible to nucleophilic attack, particularly at the α-positions (1, 4, 5, 8). The presence of strong electron-withdrawing groups like the nitro group at the C-1 position and the chloro group at the C-6 position further enhances this susceptibility. Nucleophilic substitution reactions can lead to the replacement of existing groups, such as halogens or nitro groups, by various nucleophiles. colab.ws For instance, aminoanthraquinone derivatives can be synthesized through the nucleophilic substitution of precursors with amines. nih.govnih.gov
Electrophilic Substitution: Electrophilic substitution on the anthraquinone core is generally difficult due to the deactivating effect of the carbonyl groups. colab.ws Such reactions are rare and typically require harsh conditions or the presence of strong activating (electron-donating) substituents on the ring system. colab.wsliberty.edu Given that this compound possesses two electron-withdrawing substituents (–NO₂ and –Cl), its aromatic rings are strongly deactivated, making electrophilic substitution reactions extremely unfavorable.
Influence of Substituents on Reaction Selectivity and Rate
The nature and position of substituents on the anthraquinone framework are critical in determining the rate and selectivity of its chemical reactions. rsc.org The anthraquinone skeleton effectively transmits the electronic effects of these substituents across the molecule. mdpi.com
In this compound, both the nitro group and the chloro group are electron-withdrawing.
Nitro Group (–NO₂): As a powerful electron-withdrawing group, it strongly deactivates the ring towards electrophilic attack while activating it for nucleophilic attack, especially at positions ortho and para to its location.
The combined effect of these two substituents makes the molecule highly electron-deficient. This electronic character has several consequences:
Rate of Nucleophilic Substitution: The rate of nucleophilic substitution reactions is significantly increased compared to unsubstituted anthraquinone.
Rate of Electrophilic Substitution: The rate of any potential electrophilic substitution is drastically decreased.
Redox Potential: Electron-withdrawing substituents generally shift the reduction potential of the quinone system. The presence of chloro and nitro groups would be expected to make the molecule easier to reduce compared to the parent anthraquinone. rsc.org This is because these groups help to stabilize the resulting radical anion formed upon accepting an electron. nih.gov
The position of these groups also directs the selectivity of reactions. For example, in a nucleophilic substitution reaction, the most activated sites would be those ortho and para to the nitro group, although steric factors would also play a role.
Table 2: Predicted Influence of Substituents on the Reactivity of this compound
| Reaction Type | Substituent Effect (–NO₂, –Cl) | Predicted Rate Compared to Anthraquinone | Rationale |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Activating | Increased | Electron-withdrawing nature stabilizes the negatively charged Meisenheimer complex intermediate. |
| Electrophilic Aromatic Substitution | Deactivating | Decreased | Electron-withdrawing nature destabilizes the positively charged Wheland intermediate. |
| Reduction (Electrochemical) | Facilitating | Easier to reduce | Electron-withdrawing groups stabilize the resulting radical anion. rsc.org |
Molecular Structure and Electronic Properties: Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular and electronic structures of complex organic molecules. These methods provide detailed insights into geometries, electron distributions, and conformational flexibility.
Theoretical geometry optimizations, typically performed using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters. For instance, studies on related chloroanthraquinones and nitroanthraquinones provide a basis for estimating the bond lengths and angles in 6-Chloro-1-nitroanthracene-9,10-dione. The C-Cl bond length is anticipated to be in the range of 1.74 Å. The N-O bond lengths within the nitro group are expected to be around 1.23 Å, and the C-N bond length is predicted to be approximately 1.48 Å. The carbonyl C=O bond lengths are typically calculated to be around 1.22 Å. Bond angles within the aromatic rings are expected to be close to 120°, with some distortion around the substitution sites.
Table 1: Predicted Molecular Geometry Parameters for Substituted Anthraquinones from DFT Studies
| Parameter | Typical Calculated Value (Å or °) |
|---|---|
| C-Cl Bond Length | 1.74 |
| C-N Bond Length | 1.48 |
| N-O Bond Length | 1.23 |
| C=O Bond Length | 1.22 |
| C-C (aromatic) Bond Length | 1.39 - 1.42 |
| C-C-C (aromatic) Bond Angle | ~120 |
The distribution of electron density is a key determinant of a molecule's reactivity and intermolecular interactions. In this compound, the presence of two electron-withdrawing groups, chloro and nitro, significantly influences the electronic landscape of the anthraquinone (B42736) framework.
Topological analysis of the electron density, often performed using the Quantum Theory of Atoms in Molecules (QTAIM), can reveal the nature of chemical bonds and non-covalent interactions. For substituted 1-chloroanthraquinones, studies have investigated the potential for intramolecular halogen bonding between the chlorine atom and the adjacent carbonyl oxygen. The properties of bond critical points (BCPs) and ring critical points (RCPs) in the electron density can quantify the strength of such interactions. The electron density (ρ) at the BCP is a good indicator of bond strength.
The aromaticity of the rings is also affected by substitution. The Harmonic Oscillator Model of Aromaticity (HOMA) is a common computational index used to quantify aromaticity based on bond length variations. The introduction of electron-withdrawing groups can lead to a decrease in the aromaticity of the substituted ring as electron density is drawn away.
The anthraquinone skeleton is known to be a rigid and largely planar structure. Computational studies on various substituted anthraquinones confirm that the tricyclic system has limited conformational flexibility. The primary conformational variables for this compound would be the orientation of the nitro group relative to the plane of the aromatic ring. However, due to steric interactions with the adjacent carbonyl group and the drive for π-conjugation, the nitro group is expected to be nearly coplanar with the anthraquinone ring. The barrier to rotation around the C-N bond is expected to be significant.
Computational Spectroscopic Predictions
Computational methods are also powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting the electronic absorption spectra of organic molecules mdpi.com. The UV-Vis spectrum of anthraquinone derivatives is characterized by several π→π* transitions. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents.
For this compound, the anthraquinone core acts as the primary chromophore. The chloro and nitro groups act as auxochromes that can modulate the absorption wavelengths. Generally, electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima depending on their position and interaction with the chromophore. TD-DFT calculations, often using functionals like B3LYP or PBE0, can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths nih.govuclouvain.be. It is anticipated that the presence of the nitro and chloro groups will lead to a complex UV-Vis spectrum with multiple absorption bands in the UV and visible regions.
Table 2: Typical Predicted UV-Vis Absorption Maxima for Substituted Anthraquinones from TD-DFT Studies
| Compound Type | Predicted λmax (nm) | Transition Character |
|---|---|---|
| 1-Nitroanthraquinone (B1630840) | ~330-350 | π→π* |
| Chloroanthraquinones | ~330-360 | π→π* |
| Hydroxyanthraquinones | ~400-450 | π→π* with charge transfer |
The vibrational spectra (Infrared and Raman) of a molecule are determined by its molecular structure and bonding. DFT calculations are highly effective in predicting the vibrational frequencies and the corresponding normal modes. These theoretical spectra can be compared with experimental data to confirm the molecular structure.
For this compound, the calculated vibrational spectrum would exhibit characteristic frequencies for the functional groups present. The C=O stretching vibrations of the quinone moiety are typically strong in the IR spectrum and appear in the range of 1650-1680 cm⁻¹. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are predicted to be in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted Characteristic Vibrational Frequencies for this compound Based on DFT Calculations of Analogous Compounds
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| C=O Stretch | 1650 - 1680 |
| NO₂ Asymmetric Stretch | 1500 - 1560 |
| Aromatic C=C Stretch | 1450 - 1600 |
| NO₂ Symmetric Stretch | 1335 - 1370 |
| C-Cl Stretch | 600 - 800 |
Vertical Excitation Energies and Oscillator Strengths
Theoretical calculations, typically employing methods such as Time-Dependent Density Functional Theory (TD-DFT), are essential for predicting the electronic absorption spectra of molecules. These calculations yield vertical excitation energies, which correspond to the energy difference between the ground electronic state and an excited state at the ground state's geometry, and oscillator strengths, which are a measure of the probability of a given electronic transition.
For this compound, a systematic computational study detailing these properties has not been identified in the public domain. Such a study would provide valuable insights into the molecule's light-absorbing characteristics and its potential for applications in areas like dyes, pigments, or photosensitizers.
Table 1: Hypothetical Data Table for Vertical Excitation Energies and Oscillator Strengths of this compound
| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) |
| S1 | Data Not Available | Data Not Available |
| S2 | Data Not Available | Data Not Available |
| S3 | Data Not Available | Data Not Available |
| ... | Data Not Available | Data Not Available |
| (This table is for illustrative purposes only, as no specific data has been found.) |
Molecular Orbitals and Electronic Structure Analysis
An analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's electronic behavior, including its reactivity and spectroscopic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.
A detailed computational analysis would visualize the spatial distribution of the HOMO, LUMO, and other relevant orbitals, clarifying their bonding or anti-bonding character and identifying the atomic contributions to each. This information is fundamental to predicting the nature of electronic transitions (e.g., π → π* or n → π*) that would be observed in its absorption spectrum. However, specific research detailing this for this compound is not currently available.
Advanced Spectroscopic Characterization and Analytical Methodologies
Chromatographic Separation Techniques
Chromatography is a fundamental tool for isolating 6-Chloro-1-nitroanthracene-9,10-dione from complex mixtures, enabling its accurate measurement.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of nitro-anthraquinone derivatives. For the detection of related compounds, such as nitroanthracenes, specific HPLC methods have been developed. For instance, a method for determining 1-nitropyrene (B107360) and 2-nitrofluorene (B1194847) in diesel exhaust particulate matter utilizes a C18 column with a methanol-water mobile phase and fluorescence detection. While specific HPLC parameters for this compound are not detailed in the provided search results, the general approach for similar nitroaromatic compounds involves reversed-phase chromatography with UV-Vis or fluorescence detection.
A common setup for the analysis of nitro-PAHs, which are structurally related to this compound, involves a reversed-phase C18 column and a gradient elution system. The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically performed using a diode array detector (DAD) or a fluorescence detector (FLD), with the latter providing higher sensitivity and selectivity for fluorescent compounds.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and improved sensitivity. The use of sub-2 µm particles in UHPLC columns leads to more efficient separations. For the analysis of complex samples containing nitroaromatic compounds, UHPLC coupled with mass spectrometry is a powerful tool. The enhanced separation efficiency of UHPLC is particularly beneficial when dealing with isomeric compounds, which can be challenging to resolve using traditional HPLC.
Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC can be employed for its analysis following a derivatization step to increase its volatility. Alternatively, GC is used for the analysis of related, more volatile nitroaromatic compounds. For instance, the analysis of nitro-PAHs in environmental samples is often carried out using GC coupled with a sensitive detector, such as an electron capture detector (ECD) or a mass spectrometer.
Mass Spectrometry Approaches
Mass spectrometry (MS) is an indispensable tool for the structural confirmation and sensitive detection of this compound.
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly selective and sensitive method for the analysis of this compound. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques used for such compounds. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information through the fragmentation of the parent ion. This technique is particularly valuable for the analysis of trace levels of the compound in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. For the analysis of this compound, derivatization may be necessary to enhance its volatility for GC analysis. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for unambiguous identification. The electron ionization (EI) mode is commonly used, which generates a characteristic mass spectrum that can be compared to spectral libraries for confirmation.
Optical and Vibrational Spectroscopy
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the anthraquinone (B42736) chromophore. The parent 9,10-anthracenedione shows characteristic absorption bands in the UV and visible regions. The presence of the chloro and nitro substituents will likely cause a bathochromic (red) shift in these absorption maxima due to their influence on the electronic distribution within the aromatic system. The spectrum would exhibit bands corresponding to both π → π* and n → π* transitions.
Table 2: Hypothetical UV-Vis Absorption Maxima for this compound in Methanol
| Transition Type | Predicted λmax (nm) |
|---|---|
| π → π* | ~260 - 290 |
Note: These are estimated absorption ranges.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the vibrational frequencies of its key structural components. The most prominent peaks would arise from the carbonyl groups of the quinone, the nitro group, and the carbon-chlorine bond, in addition to the vibrations of the aromatic rings.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| C=O (Quinone) | 1670 - 1690 | Strong, sharp absorption |
| NO₂ (Asymmetric) | 1520 - 1560 | Strong absorption |
| NO₂ (Symmetric) | 1340 - 1370 | Strong absorption |
| C=C (Aromatic) | 1450 - 1600 | Multiple medium to weak bands |
Note: These are generalized frequency ranges for the respective functional groups.
While the parent anthracene (B1667546) is known for its strong fluorescence, the anthraquinone structure itself is typically non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state. The presence of the nitro group, a well-known fluorescence quencher, would further decrease the likelihood of significant fluorescence emission from this compound. Therefore, it is predicted that this compound would exhibit very weak or no fluorescence. Any potential emission would likely be at longer wavelengths compared to unsubstituted anthracene.
Solid State Structure and Crystallographic Analysis
X-ray Diffraction Studies of Anthracene-9,10-dione Derivatives
X-ray diffraction is a powerful technique for elucidating the three-dimensional arrangement of atoms in a crystalline solid. Studies on various substituted anthracene-9,10-diones reveal that they crystallize in several common space groups, with the molecular conformation and packing being highly dependent on the nature and position of the substituents.
For instance, the crystal structure of 4,5-dichloro-anthracen-9(10H)-one, a related chloro-substituted derivative, was determined to be in the monoclinic space group P2/c. researchgate.net The molecules in this structure are planar and are stacked parallel to each other. researchgate.net Another related compound, 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid, has also been studied, and its two chloro-substituted benzene (B151609) rings are essentially planar. mdpi.com
The presence of nitro groups also significantly impacts the crystal structure. For example, a study on 1,8-dinitro-4,5-dihydroxy-anthraquinone highlighted the competition between intramolecular and intermolecular interactions in determining the final crystal structure. mdpi.com
Based on these findings, it can be inferred that 6-Chloro-1-nitroanthracene-9,10-dione would likely crystallize in a common space group, with a largely planar molecular structure. The precise unit cell parameters would be a unique fingerprint of its specific packing arrangement.
Below is a table summarizing the crystallographic data for some related anthracene-9,10-dione derivatives.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 4,5-dichloro-anthracen-9(10H)-one researchgate.net | C₁₄H₈Cl₂O | Monoclinic | P2/c | 7.8485(4) | 15.0430(7) | 10.5973(4) | 104.829(3) |
| 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid mdpi.com | C₁₇H₁₀Cl₂O₂ | Monoclinic | P2₁/c | 10.134(2) | 14.123(3) | 10.432(2) | 99.12(3) |
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The crystal packing of this compound is expected to be governed by a variety of non-covalent interactions, including halogen bonding, π-π stacking, and interactions involving the nitro group.
Halogen Bonding: The chlorine atom at the 6-position is capable of forming halogen bonds, which are interactions between an electrophilic region on the halogen and a nucleophilic site. In co-crystals of anthraquinone (B42736) with diiodoperfluorobenzene and diiodoperchlorobenzene, I···O halogen bonds were observed to be the primary interaction sustaining the solid-state structure. mdpi.com It is plausible that in the crystal structure of this compound, C—Cl···O interactions, possibly involving the carbonyl or nitro oxygen atoms of neighboring molecules, could play a role in the crystal packing.
π-π Stacking: The planar aromatic core of the anthracene-9,10-dione system provides an ideal platform for π-π stacking interactions. In the crystal structure of 4,5-dichloro-anthracen-9(10H)-one, the molecules are stacked parallel with the centroids of the outer rings being only 3.73 Å apart, indicative of π-π stacking. researchgate.net These interactions are a significant driving force in the assembly of many aromatic molecules. researchgate.net
Nitro Group Interactions: The electron-withdrawing nitro group can participate in several types of intermolecular interactions. Nitro-π interactions, where the nitro group interacts with the π-system of an adjacent molecule, are a possibility. researchgate.net Furthermore, the oxygen atoms of the nitro group can act as hydrogen bond acceptors. In a study of 1,8-dinitro-4,5-dihydroxy-anthraquinone, an interaction between an oxygen atom from the NO₂ group of a neighboring molecule and a bridged proton was observed. mdpi.com
Influence of Crystal Environment on Molecular Geometry
The crystal environment can induce subtle but measurable changes in the molecular geometry of a compound compared to its gas-phase structure. These changes arise from the forces exerted by neighboring molecules in the crystal lattice.
For anthracene-9,10-dione derivatives, the planarity of the tricyclic system can be influenced by the substituents and the crystal packing forces. While the core is generally planar, the substituents may be slightly twisted out of the plane. For instance, in a study of 1,8-dihydroxy-9,10-anthraquinone and 1,8-dinitro-4,5-dihydroxy-anthraquinone, it was found that the presence of OH and NO₂ substituents influenced the geometric and electronic structure of the anthraquinone moiety. mdpi.com
The conformation of the nitro group in this compound is also likely to be affected by intermolecular interactions within the crystal. The dihedral angle between the nitro group and the aromatic ring can vary to optimize packing and accommodate intermolecular contacts.
Comparison of Experimental and Theoretically Optimized Structures
Computational methods, such as Density Functional Theory (DFT), are valuable tools for predicting the optimized geometry of a molecule in the gas phase. Comparing these theoretical structures with experimentally determined crystal structures provides insight into the effects of intermolecular forces.
In the case of this compound, a theoretical optimization would likely predict a planar geometry for the anthracene-9,10-dione core. A subsequent comparison with an experimental crystal structure, were it to be determined, would reveal the extent to which intermolecular interactions perturb this idealized geometry.
Derivatives, Analogues, and Structure Reactivity Relationships
Systematic Synthesis and Characterization of Halogenated Nitroanthraquinones
The synthesis of halogenated nitroanthraquinones, including 6-Chloro-1-nitroanthracene-9,10-dione, typically involves electrophilic substitution reactions on the anthraquinone (B42736) core. A common strategy is the nitration of a pre-existing chloroanthraquinone. For instance, the synthesis of the positional isomer, 2-chloro-5-nitro-9,10-anthraquinone, provides a representative synthetic route that can be adapted to produce other isomers. orientjchem.orgresearchgate.net The general approach involves the careful control of reaction conditions, such as temperature and the choice of nitrating and chlorinating agents, to achieve the desired regioselectivity.
The synthesis of chloroanthraquinones can also be achieved from nitroanthraquinones using reagents like tetrachlorophenylphosphine. google.com This method offers an alternative pathway to obtaining the chlorinated scaffold necessary for subsequent nitration.
Characterization of these synthesized compounds is crucial for confirming their structure and purity. Standard analytical techniques are employed for this purpose.
Table 1: Analytical Methods for Characterization
| Technique | Information Obtained |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of hydrogen and carbon atoms, aiding in the determination of the substitution pattern on the anthraquinone ring. |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups, such as the carbonyl (C=O) and nitro (NO2) groups, through their characteristic vibrational frequencies. An IR spectrum for the related compound 1-chloro-5-nitroanthraquinone is available in the NIST Chemistry WebBook. nist.govnist.gov |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular formula. |
| Melting Point Analysis | A sharp and specific melting point is indicative of a pure compound. |
Positional Isomerism and its Impact on Chemical Properties
The specific placement of the chloro and nitro substituents on the anthraquinone framework, known as positional isomerism, has a profound impact on the molecule's physical and chemical properties. For example, the reactivity and electronic characteristics of this compound will differ from its isomers such as 1-chloro-5-nitroanthraquinone and 2-chloro-5-nitro-9,10-anthraquinone. orientjchem.orgresearchgate.netchemeo.com
The positions of these electron-withdrawing groups influence the electron density distribution across the aromatic rings, which in turn affects the molecule's reactivity towards nucleophiles and its electrochemical potential. The relative positions of the substituents can also lead to steric hindrance, which can influence reaction rates and the accessibility of certain sites to incoming reagents.
The study of different isomers, such as 2,5- and 2,6-disubstituted anthracenes, has been a focus of research to understand how substituent placement affects properties like their potential for use as lasing organic dyes. orientjchem.orgresearchgate.net
Table 2: Known Positional Isomers of Chloro-nitro-anthracene-9,10-dione
| Compound Name | CAS Number |
|---|---|
| 1-Chloro-5-nitroanthraquinone | 129-40-8 |
| 2-Chloro-3-nitro-anthraquinone | 35322-95-3 |
Note: N/A indicates that the CAS number was not available in the searched literature.
Reactivity and Transformation of Substituted Anthracene-9,10-dione Analogues
The reactivity of this compound and its analogues is largely dictated by the presence of the electron-withdrawing chloro and nitro groups, as well as the electrophilic carbonyl carbons. These features make the aromatic rings susceptible to nucleophilic aromatic substitution.
Nucleophilic Substitution: The chlorine atom on the anthraquinone ring can be displaced by various nucleophiles. researchgate.net The ease of this substitution is influenced by the position of the chloro group and the nature of the nucleophile. For instance, in reactions of 1-nitro-4-chloroanthraquinone with phenolate anions, the chlorine atom is preferentially substituted, whereas with thiophenolate anions, the nitro group is predominantly replaced. researchgate.net This highlights the nuanced interplay between the substrate and the attacking nucleophile in determining the reaction outcome.
The general reactivity of halogenoalkanes in nucleophilic substitution reactions provides a foundational understanding, where a nucleophile attacks a partially positive carbon atom, leading to the displacement of the halogen. studymind.co.uk In the context of an aromatic system like anthraquinone, the reaction mechanism is more complex, often proceeding through a Meisenheimer complex.
Reduction Reactions: The nitro group and the carbonyl groups of the anthraquinone core can undergo reduction. The reduction of the nitro group can lead to the corresponding aminoanthraquinone, a valuable intermediate in the synthesis of dyes and biologically active molecules. The carbonyl groups can be reduced to hydroxyl groups, a common transformation in the synthesis of anthracene (B1667546) derivatives from anthraquinones. beilstein-journals.org
Structure-Electronic Property Correlations in Substituted Anthraquinones
The electronic properties of anthraquinone derivatives are highly tunable through the introduction of various substituents. The electron-withdrawing nature of the chloro and nitro groups in this compound significantly influences its electronic structure. These substituents lower the energy of the molecular orbitals, which in turn affects the compound's electrochemical potential and its absorption of light.
Structure-activity relationship (SAR) studies on anthraquinones have shown that the nature and position of substituents are critical for their biological and chemical activities. frontiersin.orgnih.govnih.gov For instance, the polarity of the substituents is closely related to the antibacterial activities of anthraquinones. nih.govnih.gov
Computational studies, often employing Density Functional Theory (DFT), are powerful tools for investigating the structure-electronic property relationships in these molecules. mdpi.com These studies can predict properties such as redox potentials and provide insights into how substituents modulate the electronic distribution within the anthraquinone framework. The introduction of electron-withdrawing groups generally leads to an increase in the electrochemical potential. acs.org
Table 3: Influence of Substituents on Anthraquinone Properties
| Substituent Type | Effect on Electronic Properties |
|---|---|
| Electron-withdrawing (e.g., -Cl, -NO2) | Lowers LUMO energy, increases electrochemical potential. acs.org |
| Electron-donating (e.g., -OH, -NH2) | Raises HOMO energy, can shift absorption spectra to longer wavelengths. |
Role of Carbonyl Groups and Aromaticity in Derivative Chemistry
The two carbonyl groups at the 9 and 10 positions are central to the chemistry of anthraquinone and its derivatives. These groups are strongly electron-withdrawing, which deactivates the central ring towards electrophilic attack but activates the outer rings for nucleophilic substitution.
The aromaticity of the anthraquinone system is a key factor in its stability and reactivity. The outer benzene (B151609) rings are distinctly aromatic, while the central quinonoid ring has a different electronic character. reddit.com This distribution of aromaticity influences the regioselectivity of chemical reactions. The presence of the carbonyl groups disrupts the continuous conjugation across all three rings that is seen in anthracene.
The carbonyl groups can also participate in chemical transformations. As mentioned, they can be reduced to form hydroquinones or anthracene derivatives. beilstein-journals.org Furthermore, the formation of anthraquinones can occur through reactions involving carbonyl compounds and hydroquinones or benzoquinones. researchgate.net This highlights the central role of the carbonyl functionality in both the synthesis and reactivity of this class of compounds. The fused polycyclic structure provides rigidity and planarity, which are important factors in the interaction of anthraquinone derivatives with other molecules. researchgate.net
Environmental Chemical Fate and Degradation Pathways Mechanistic Focus
Atmospheric Transformation Mechanisms
Once released into the atmosphere, 6-Chloro-1-nitroanthracene-9,10-dione is subject to various transformation processes, primarily driven by gas-phase reactions with photochemically generated oxidants.
Gas-Phase Reactions and Adduct Formation
The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH). The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring system. For nitroaromatic compounds, the presence of the electron-withdrawing nitro group generally has a deactivating effect on the aromatic ring, making the reaction with •OH radicals slower compared to the parent aromatic compound. However, this pathway is still considered a significant atmospheric sink.
In the case of this compound, the •OH radical is expected to add to the aromatic rings, forming an initial adduct. The position of this addition will be influenced by the directing effects of the chloro, nitro, and carbonyl substituents. This initial adduct is a highly reactive species that can subsequently react with atmospheric oxygen (O₂) to form peroxy radicals, initiating a cascade of reactions leading to various transformation products.
During nighttime, the nitrate (B79036) radical (NO₃) can become a significant oxidant. Reactions of NO₃ with aromatic compounds can also proceed, though the reactivity is highly dependent on the structure of the aromatic compound.
Formation of Ring-Retaining and Ring-Opening Products
The fate of the initial adducts formed from gas-phase reactions determines the ultimate degradation products. These can be broadly categorized as ring-retaining or ring-opening products.
Ring-Retaining Products: For many substituted nitroanthracene compounds, photochemical reactions are a dominant transformation pathway. A key mechanism for 9-nitroanthracene-like molecules involves a light-induced nitro-to-nitrite rearrangement. nih.gov Upon absorption of light energy, the nitro group (–NO₂) isomerizes to a nitrite (B80452) group (–ONO). This nitrite intermediate is unstable and can cleave to form a phenoxy radical and a nitrogen monoxide (•NO) radical. The phenoxy radical can then rearrange, and subsequent reaction can lead to the formation of the corresponding anthraquinone (B42736). nih.gov Studies on 10-chloro-9-nitroanthracene, a close analogue, have shown the formation of a nitroso ketone intermediate during this process. nih.gov Therefore, it is plausible that a primary ring-retaining product from the atmospheric transformation of this compound would be further oxidized quinone structures.
Ring-Opening Products: The reaction cascades initiated by •OH addition can also lead to the cleavage of the aromatic rings. This typically occurs after the formation of hydroxylated intermediates. For simpler aromatic compounds, the oxidation pathways leading to ring-opened products like carboxylic acids and aldehydes are well-documented. While specific products for this compound have not been identified, it is expected that extensive oxidation would ultimately lead to the fragmentation of the polycyclic structure into smaller, more soluble organic compounds, and eventually to mineralization (CO₂ and H₂O). Ozonolysis of the parent anthracene (B1667546) structure is known to yield anthraquinone, suggesting that the quinone core of the target molecule is relatively stable, but further oxidation can lead to ring cleavage. rsc.org
Photodegradation Pathways in Aqueous and Atmospheric Phases
Photodegradation, or photolysis, is a critical environmental fate process for many organic compounds that absorb sunlight. Nitroaromatic compounds are known to be photochemically active.
In the aqueous phase (e.g., in cloud water, fog, or surface waters), both direct and indirect photolysis can occur. Direct photolysis follows the same principles as in the gas phase. Indirect photolysis involves the reaction of the compound with photochemically generated reactive species in the water, such as hydroxyl radicals (•OH), singlet oxygen, and peroxyl radicals. These reactive species are formed from the irradiation of naturally occurring substances like dissolved organic matter, nitrate, and nitrite ions. nih.gov The aqueous photolysis of nitroaromatic compounds has been shown to be an effective degradation pathway, leading to a variety of hydroxylated and ring-opened products. nih.govsciengine.com Given its structure, this compound is likely susceptible to both direct and indirect photodegradation in aqueous environments.
Chemical Transformation Products of this compound Analogues
Due to the lack of specific studies on this compound, examining the transformation products of its analogues provides the most reliable insight into its likely environmental fate.
The table below summarizes key findings from studies on analogous compounds, which inform the predicted degradation pathways of this compound.
| Analogue Compound | Transformation Process | Key Transformation Products/Intermediates | Significance for this compound |
| 9-Nitroanthracene (B110200) | Photolysis | 9,10-Anthraquinone, Nitroso ketone intermediate | Suggests a major pathway involving transformation of the nitro group to a carbonyl, leading to a di-quinone structure. |
| 10-Chloro-9-nitroanthracene | Photolysis | Nitroso ketone intermediate | Confirms that the chloro-substituent does not inhibit the characteristic nitro-rearrangement pathway. |
| Anthracene | Ozonolysis | 9,10-Anthraquinone | Indicates the relative stability of the anthraquinone core, but also its formation from less oxygenated precursors. |
| Nitroaromatic Compounds (general) | Aqueous Photolysis | Hydroxylated derivatives, Ring-opening products (e.g., phenols, catechols) | Highlights the importance of aqueous phase reactions leading to increased polarity and eventual breakdown of the aromatic system. |
These studies collectively suggest that the environmental degradation of this compound will likely proceed through initial modifications of the nitro group via photolysis, followed by hydroxylation of the aromatic rings through reactions with •OH radicals. These initial transformations can lead to ring-retaining products, but persistent oxidation will eventually result in the cleavage of the aromatic structure. The chloro-substituent is expected to remain on the aromatic ring during the initial transformation steps but may be cleaved during more extensive degradation.
Q & A
Q. What synthetic routes are most effective for preparing 6-Chloro-1-nitroanthracene-9,10-dione, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves sequential nitration and chlorination of anthracene-9,10-dione.
- Nitration : Use mixed acid (HNO₃/H₂SO₄, 1:3 v/v) at 0–5°C for regioselective substitution at the 1-position. Monitor completion via TLC (silica gel, hexane:ethyl acetate 3:1) .
- Chlorination : Introduce Cl at position 6 using Cl₂ gas (1.5 eq) in anhydrous dichloromethane (DCM) at 40°C for 12 hours. Excess Cl₂ is neutralized with NaOH scrubbers .
Optimization : - Maintain stoichiometric control (1:1.2 molar ratio for anthracene dione to Cl₂).
- Purify via column chromatography (SiO₂, gradient elution from DCM to 5% methanol). Typical yields: 55–60% .
Q. Reaction Conditions Table
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃ (1.2 eq), H₂SO₄ (98%) | 0–5°C | 4 h | 68–72% |
| Chlorination | Cl₂ gas (1.5 eq), DCM | 40°C | 12 h | 55–60% |
Q. What analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- FT-IR : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and carbonyl (1675 cm⁻¹, C=O) groups. Chloro substituents show C-Cl stretches at 750–550 cm⁻¹ .
- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min). Monitor molecular ion [M]⁺ at m/z 287.0 (C₁₄H₇ClNO₄) .
- ¹H NMR (DMSO-d₆): Expect aromatic protons as multiplet δ 8.2–8.8 ppm; absence of protons at positions 1 and 6 confirms substitution .
Q. What safety protocols are critical for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves (≥0.11 mm), safety goggles, and lab coats. Use NIOSH-approved N95 respirators for dust control .
- Ventilation : Conduct experiments in fume hoods with face velocity ≥100 fpm. Install local exhaust to capture aerosols .
- Spill Management : Contain spills with vermiculite, neutralize with 5% NaHCO₃, and dispose as hazardous waste under EPA guidelines .
- Storage : Store in amber glass bottles at 2–8°C, separated from oxidizers (e.g., peroxides) .
Advanced Research Questions
Q. How do electronic effects of chloro and nitro substituents influence the compound’s reactivity in Diels-Alder reactions?
Methodological Answer: The electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups lower the LUMO energy of the anthracene core by 0.35 eV (DFT/B3LYP/6-311+G(d,p)), enhancing electrophilicity.
- Regioselectivity : Nitro at position 1 directs dienophiles to positions 2 and 4 via conjugation. Chloro at position 6 further deactivates the adjacent ring .
- Kinetic Studies : Monitor reaction rates with maleic anhydride in THF (25°C). Rate constants increase by 2.3× compared to unsubstituted anthracene-9,10-dione .
Q. How can contradictory data on optimal solvent systems for synthesis be resolved?
Methodological Answer: Conflicting reports on solvent polarity effects require systematic analysis:
Design of Experiments (DoE) : Vary solvents (DCM, DMF, toluene) using a 3² factorial matrix to assess yield and purity .
HPLC-PDA Analysis : Quantify impurities (e.g., over-chlorinated byproducts) using a C18 column (ACN:H₂O 70:30). Optimal solvent: DCM (purity >98%) .
Controlled Reagent Addition : Use syringe pumps for gradual Cl₂ introduction (0.1 mL/min) to minimize side reactions .
Q. What computational methods predict the photophysical properties of this compound derivatives?
Methodological Answer:
- TD-DFT Calculations : At the CAM-B3LYP/def2-TZVP level, predict UV-Vis spectra (λmax ≈ 420 nm) and excited-state lifetimes. Solvent effects are modeled with COSMO-RS .
- QSPR Models : Correlate Hammett σ values of substituents with fluorescence quantum yields (Φ). Nitro reduces Φ by 40% compared to amino analogs .
Q. What degradation pathways occur under environmental conditions, and how are byproducts identified?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
